N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction between furan-2-carbonyl chloride (1) and 4-bromoaniline (2) in the presence of triethylamine (Et3N) . The reaction yields N-(4-bromophenyl)furan-2-carboxamide (3) in excellent yields of 94% . Subsequently, the carboxamide (3) can be arylated using triphenylphosphine palladium as a catalyst and potassium phosphate (K3PO4) as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues (5a-i) in moderate to good yields (43–83%) .
Molecular Structure Analysis
The molecular structure of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide consists of a furan ring fused with a pyrimidine moiety. The dihedral angle between the furan and pyrimidine rings is approximately 73.52° .
Scientific Research Applications
Antimicrobial Activity
A study by Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and their derivatives, demonstrating significant in vitro antibacterial and antimycobacterial activity against a range of microbial strains. This suggests the potential of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide derivatives as antimicrobial agents (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Antiprotozoal Agents
Ismail et al. (2004) explored the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt and related compounds, which showed strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Antiviral Properties
Yongshi et al. (2017) reported on the synthesis and biological characterization of furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. This study indicates that certain derivatives, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed potent antiviral activity against H5N1, suggesting a new avenue for antiviral drug development (Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017).
DNA Binding Agents
Muzikar et al. (2011) introduced a furan amino acid, inspired by natural products, into the scaffold of a DNA-binding hairpin polyamide, showing excellent stabilization of duplex DNA and discrimination of noncognate sequences. This research underlines the potential of furan-carboxamide derivatives in the design of selective DNA-binding agents (Muzikar, Meier, Gubler, Raskatov, & Dervan, 2011).
Synthesis and Characterization
Wolter et al. (2009) achieved the total synthesis of proximicin A-C and synthesized new furan-based DNA binding agents, demonstrating the versatility of furan-carboxamide compounds in synthesizing complex molecules with potential biological activities (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).
Future Directions
: Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. Link : Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Link : Synthesis, characterization, crystal structure, hirshfeld surface analysis and biological activity of N-(pyridin-2-ylmethyl)furan-2-carboxamide. [Link](https://link.springer.com/article/10.1007/s10854-021-07601-y
properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-16-10-7(6-12-11(14-10)17-2)13-9(15)8-4-3-5-18-8/h3-6H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBZZPEZRAEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide |
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